N-(cyclopropylmethyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridin-3-amine

Lipophilicity Membrane Permeability Drug-likeness

Standard [1,2,4]triazolo[4,3-a]pyridines lack the iodine handle or H-bond donor needed for SAR studies. This compound uniquely combines a 7-iodo group (mild cross-coupling site) and a 3-cyclopropylmethylamine (HBD=1, LogP~2.1). - **Differentiation from analogs**: LogP 2.03 vs parent scaffold 0.89; HBD=1 vs 8-chloro analog (HBD=0). - **Synthetic utility**: C-I bond enables Suzuki/Sonogashira at position 7; 3-amine allows acylation/reductive amination. - **Supply**: ≥98% purity, ISO-certified sources. Global stock.

Molecular Formula C10H11IN4
Molecular Weight 314.13 g/mol
Cat. No. B12630206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(cyclopropylmethyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridin-3-amine
Molecular FormulaC10H11IN4
Molecular Weight314.13 g/mol
Structural Identifiers
SMILESC1CC1CNC2=NN=C3N2C=CC(=C3)I
InChIInChI=1S/C10H11IN4/c11-8-3-4-15-9(5-8)13-14-10(15)12-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,12,14)
InChIKeyXSEZVTOPNRSVFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Cyclopropylmethyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridin-3-amine (CAS 1057393-53-9): Structural Identity, Physicochemical Profile, and Core Scaffold Context for Research Procurement


N-(Cyclopropylmethyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridin-3-amine (CAS 1057393-53-9) is a heterocyclic small molecule belonging to the [1,2,4]triazolo[4,3-a]pyridine class, a scaffold recognized in patent literature for MEK kinase inhibition and hyperproliferative disease applications [1]. The compound carries a molecular formula of C10H11IN4 and a molecular weight of 314.13 Da, with a computed LogP of 2.03–2.23 and a topological polar surface area (TPSA) of 42.2–42.7 Ų [2]. Its structural features—a 7-iodo substituent on the pyridine ring, a cyclopropylmethyl group on the 3-amine, and one hydrogen-bond donor with four acceptors—define a distinct physicochemical profile that differentiates it from unsubstituted core scaffolds and regioisomeric analogs [2]. The compound is supplied at ≥98% purity by multiple vendors for pharmaceutical R&D and quality-control applications .

Why N-(Cyclopropylmethyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridin-3-amine Cannot Be Replaced by Generic In-Class Analogs: Physicochemical and Regiochemical Differentiation


Substituting N-(cyclopropylmethyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridin-3-amine with a closely related triazolopyridine analog carries quantifiable risk because small structural changes produce large shifts in lipophilicity, hydrogen-bonding capacity, and iodine placement that directly affect membrane permeability, target engagement, and synthetic utility. The parent scaffold [1,2,4]triazolo[4,3-a]pyridin-3-amine (CAS 767-62-4) has a LogP of 0.89 and TPSA of 56.2 Ų, which place it in a fundamentally different property space from the target compound (LogP ~2.1, TPSA ~42.5 Ų) . The 8-chloro-3-(cyclopropylmethyl)-7-iodo analog (CAS 1254981-17-3) lacks any hydrogen-bond donor (HBD = 0 vs. target HBD = 1) and possesses higher lipophilicity (LogP 2.42–2.94), altering both solubility and protein-binding behavior . The regioisomeric 8-iodo-7-methyl variant (CAS 1192744-69-6) shifts the iodine atom from position 7 to 8 and adds a methyl group, changing both steric and electronic properties that govern receptor fit and metabolic stability [1]. Even the 3-(1-methylcyclopropyl) analog (CAS 1057393-50-6) deletes the critical 3-amino hydrogen-bond donor entirely, converting the chemotype from an amine-bearing ligand to a purely hydrophobic triazolopyridine . These differences preclude generic substitution for any application—whether biological assay, synthetic elaboration, or radiolabeling—where the precise spatial and electronic presentation of the iodo, amino, and cyclopropylmethyl groups determines experimental outcome.

N-(Cyclopropylmethyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridin-3-amine: Quantitative Comparative Evidence for Scientific Selection and Procurement Decisions


Lipophilicity (LogP) Differentiation vs. the Unsubstituted Parent [1,2,4]Triazolo[4,3-a]pyridin-3-amine Scaffold

The target compound exhibits a computed LogP of 2.03–2.23 [1], representing a >2.2‑fold increase in lipophilicity (ΔLogP ≈ +1.14 to +1.34) relative to the unsubstituted parent [1,2,4]triazolo[4,3-a]pyridin-3-amine (LogP = 0.89) . This LogP shift is accompanied by a reduction in topological polar surface area from 56.2 Ų (parent) to 42.2–42.7 Ų (target) . The combined LogP increase and TPSA decrease place the target compound more favorably within the CNS drug-like property space defined by Lipinski and Veber rules, where LogP values between 2 and 5 and TPSA below 60–70 Ų are associated with improved passive membrane permeability and oral absorption potential . Researchers seeking a triazolopyridine scaffold with enhanced membrane partitioning should therefore select the target compound over the unsubstituted parent.

Lipophilicity Membrane Permeability Drug-likeness

Hydrogen-Bond Donor Capacity: Target vs. 8-Chloro-3-(cyclopropylmethyl)-7-iodo Analog (CAS 1254981-17-3)

The target compound possesses one hydrogen-bond donor (HBD = 1) and four hydrogen-bond acceptors (HBA = 4) [1], whereas the 8-chloro-3-(cyclopropylmethyl)-7-iodo analog (CAS 1254981-17-3) lacks any hydrogen-bond donor (HBD = 0) and has only 2–3 hydrogen-bond acceptors . This difference is structurally driven: the target compound carries a 3-amino group (–NH– cyclopropylmethyl) that provides the sole HBD, while the 8-chloro analog has a triazole ring directly substituted with the cyclopropylmethyl group without an intervening amine linker. The presence or absence of the HBD has direct consequences for molecular recognition: in kinase inhibitor design, for instance, a hydrogen-bond donor on the hinge-binding motif can form critical interactions with backbone carbonyl groups in the ATP-binding pocket [2]. The HBD = 0 profile of the 8-chloro analog precludes this interaction class entirely.

Hydrogen Bonding Ligand–Target Interaction Physicochemical Profiling

Iodine Positional Specificity: 7-Iodo vs. 8-Iodo-7-methyl Regioisomer (CAS 1192744-69-6) – Implications for Target Engagement and Derivatization

The target compound places the iodine atom at position 7 of the [1,2,4]triazolo[4,3-a]pyridine ring system, whereas the closest regioisomeric analog (CAS 1192744-69-6) carries iodine at position 8 and a methyl group at position 7 [1]. In the [1,2,4]triazolo[4,3-a]pyridine scaffold, position 7 is para to the pyridine nitrogen (N1) and ortho to the bridgehead, placing it in the region typically occupied by the aryl-amino substituent in the MEK inhibitor pharmacophore described in patent EP1828184B1 [2]. The 8-iodo regioisomer places iodine meta to the bridgehead, projecting the halogen into a different spatial vector. This regiochemical difference alters (i) the preferred trajectory of any substituent introduced via cross-coupling at the iodo position and (ii) the electronic influence of iodine on the pyridine ring π-system (inductive and resonance effects differ between 7- and 8-substitution).

Regiochemistry Structure–Activity Relationship Cross-Coupling Handle

Iodine as a Synthetic and Diagnostic Handle: Utility in Radio-iodination and Cross-Coupling vs. Non-iodinated and Bromo Analogs

The presence of iodine at position 7 of the [1,2,4]triazolo[4,3-a]pyridine scaffold enables two distinct utility pathways not available to non-halogenated or chloro/bromo analogs. First, the C–I bond serves as a superior oxidative addition partner for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald–Hartwig) compared to C–Br and C–Cl bonds, owing to the lower bond dissociation energy of C–I (~57 kcal/mol) relative to C–Br (~70 kcal/mol) and C–Cl (~84 kcal/mol) [1]. Second, the iodine atom provides a direct precursor for no-carrier-added radio-iodination (e.g., ¹²³I for SPECT or ¹²⁴I/¹²⁵I for PET/radiotherapy), a capability that cannot be achieved with bromo or chloro analogs without complex isotope-exchange chemistry . The 7-iodo-[1,2,4]triazolo[1,5-a]pyridine chemotype is explicitly marketed as a building block for PET tracer development and kinase allosteric site targeting , establishing the class-level precedent that iodine-bearing triazolopyridines are valued synthetic intermediates for molecular imaging probe construction.

PET Imaging Radio-labeling Synthetic Diversification

Cyclopropylmethyl vs. 1-Methylcyclopropyl Substitution: Impact on 3-Amine Steric and Conformational Profile

The target compound bears a cyclopropylmethyl group on the 3-amine nitrogen, whereas the structurally closest cyclopropyl variant—7-iodo-3-(1-methylcyclopropyl)-[1,2,4]triazolo[4,3-a]pyridine (CAS 1057393-50-6)—carries a 1-methylcyclopropyl substituent directly attached to the triazole C3 position and completely lacks the 3-amino linker (molecular formula: C10H10IN3 vs. C10H11IN4 for the target) . The target compound's cyclopropylmethylamino moiety introduces (i) a flexible methylene spacer between the cyclopropane and the nitrogen, (ii) a hydrogen-bond donor (–NH–) at the 3-position, and (iii) three rotatable bonds (vs. fewer in the direct C3-substituted analog). These differences collectively produce a distinct conformational ensemble: the cyclopropylmethylamino group can adopt gauche and anti conformations that project the cyclopropane ring into different spatial regions relative to the triazolopyridine plane, whereas the 1-methylcyclopropyl group is conformationally constrained directly at the point of ring attachment .

Conformational Analysis Ligand Design Metabolic Stability

Property Space Comparison: Target Compound vs. 7-Iodo-[1,2,4]triazolo[4,3-a]pyridine (CAS 864866-44-4) – Consequences for Solubility and Permeability

The 7-iodo-[1,2,4]triazolo[4,3-a]pyridine core (CAS 864866-44-4), lacking the 3-amine and cyclopropylmethyl substituents, has a LogP of 1.33 and TPSA of 30.2 Ų . The target compound adds both the 3-amino (–NH–CH2–cPr) and the cyclopropylmethyl group, increasing LogP to 2.03–2.23 and TPSA to 42.2–42.7 Ų [1]. This ΔLogP ≈ +0.7 to +0.9 and ΔTPSA ≈ +12.0 to +12.5 Ų represent a substantial shift in drug-like property space. The higher TPSA of the target compound (42.5 vs. 30.2 Ų) brings it closer to the optimal range for CNS drug-likeness (TPSA < 60–70 Ų is favorable for blood–brain barrier penetration, but TPSA > 40 Ų is often preferred to balance solubility). The lower TPSA of the 7-iodo core (30.2 Ų) predicts poorer aqueous solubility, while its lower LogP (1.33) predicts reduced membrane partitioning relative to the target compound .

Drug-likeness Solubility Permeability Prediction

Optimal Application Scenarios for N-(Cyclopropylmethyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridin-3-amine Based on Quantified Differentiation Evidence


MEK Kinase Inhibitor Medicinal Chemistry – Hit-to-Lead Optimization Requiring a 3-Amino Hydrogen-Bond Donor at the Hinge Region

The [1,2,4]triazolo[4,3-a]pyridine scaffold is a recognized core for MEK kinase inhibitors as disclosed in patent EP1828184B1 [1]. In hit-to-lead programs, the target compound provides a 3-amino (–NH–CH2–cPr) hydrogen-bond donor (HBD = 1) [2] capable of engaging the kinase hinge region, a feature removed in the 8-chloro-3-(cyclopropylmethyl) analog (HBD = 0) and the 3-(1-methylcyclopropyl) variant . The cyclopropylmethyl group on the amine further contributes to shape complementarity in hydrophobic pockets adjacent to the hinge, while the 7-iodo substituent serves as a vector for late-stage diversification (e.g., Suzuki coupling to install aryl/heteroaryl groups at the position occupied by the 7-arylamino pharmacophore in the MEK inhibitor patent) [1]. Procurement of the target compound delivers the unique combination of hinge-binding HBD, cyclopropylmethyl hydrophobic moiety, and iodine-based synthetic handle in a single entity that none of the close analogs can replicate.

PET/SPECT Molecular Imaging Probe Development via Radio-iodination of the Triazolopyridine Scaffold

The iodine atom at position 7 enables direct isotopic exchange or electrophilic radio-iodination to produce ¹²³I‑labeled SPECT or ¹²⁴I‑labeled PET tracers, a capability that bromo and chloro analogs cannot support without inefficient multi-step isotope introduction [1]. The presence of the 3-amino-cyclopropylmethyl moiety further provides a site for potential additional functionalization (e.g., acylation or reductive amination to install targeting vectors) that is absent in simpler 7-iodo-triazolopyridines lacking the 3-amine [2]. This makes the target compound a dual-functional building block for molecular imaging probe design, where the iodine serves as the radiolabeling site and the 3-amine serves as a linker attachment point for biomolecule conjugation [1][2].

Focused Compound Library Synthesis via Pd-Catalyzed Cross-Coupling at the C7–I Bond

The C–I bond at position 7 has a bond dissociation energy approximately 13 kcal/mol lower than C–Br and 27 kcal/mol lower than C–Cl [1], enabling milder and more efficient palladium-catalyzed cross-coupling conditions (Suzuki–Miyaura, Sonogashira, Buchwald–Hartwig, and Negishi couplings). This allows the compound to serve as a privileged starting material for generating focused libraries of 7-substituted triazolopyridines while retaining the 3-amino-cyclopropylmethyl pharmacophore intact. In contrast, the 8-iodo-7-methyl regioisomer (CAS 1192744-69-6) [2] would direct diversification to position 8, altering the exit vector geometry relative to the kinase hinge-binding motif described in patent EP1828184B1 . For library synthesis targeting the 7-position vector, the target compound is the only regioisomerically appropriate choice among commercially available cyclopropylmethyl-bearing iodo-triazolopyridines.

Physicochemical Property Benchmarking – CNS Drug-Like Space Validation Using the Target Compound as a Reference Standard

With a computed LogP of 2.03–2.23 and TPSA of 42.2–42.7 Ų [1][2], the target compound occupies a favorable position in CNS drug-like property space (LogP 2–5, TPSA < 60–70 Ų) that is distinct from both the parent scaffold (LogP 0.89, TPSA 56.2 Ų – too polar for optimal BBB penetration) and the simpler 7-iodo core (LogP 1.33, TPSA 30.2 Ų – potentially too lipophilic with poor solubility) . This balanced property profile makes the compound a suitable reference standard or control compound for assays evaluating the relationship between triazolopyridine substitution patterns and membrane permeability, P-glycoprotein efflux susceptibility, or plasma protein binding. The availability of the compound at ≥98% purity from multiple ISO-certified suppliers further supports its use as a characterized reference material in such studies.

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